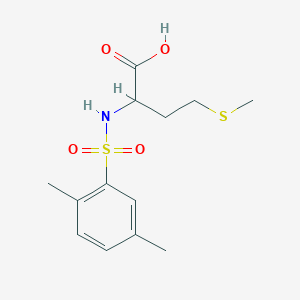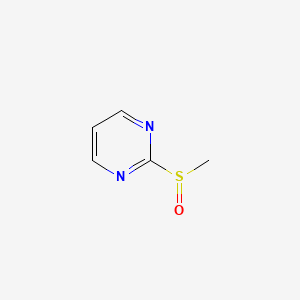![molecular formula C23H19N3O5S B2374808 3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide CAS No. 399000-15-8](/img/structure/B2374808.png)
3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound was synthesized in several steps, starting from 2-aminobenzoic acid. The first step involved the preparation of 2-(4-methylsulfonamidophenyl)-benzoic acid, which was achieved by reacting 4-methylsulfonamidobenzoyl chloride with 2-aminobenzoic acid. The next step involved the preparation of 3-(4-methylsulfonamidophenyl)-2-benzofuran-1-carboxylic acid, which was produced by reacting the previous intermediate with 2-chloro-3-methylbenzoic acid. Finally, the compound was obtained by coupling this intermediate with 4-aminobenzoyl chloride in the presence of N,N’-dicyclohexylcarbodiimide (DCC).Molecular Structure Analysis
The molecular formula of the compound is C23H19N3O5S. The compound is an off-white solid, and it has a molecular weight of 467.57 g/mol. The melting point of the compound is around 244-246°C.Chemical Reactions Analysis
The compound has shown significant inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes at nanomolar levels . Ki values were in the range of 4.07 ± 0.38 – 29.70 ± 3.18 nM for hCA I and 10.68 ± 0.98 – 37.16 ± 7.55 nM for hCA II while Ki values for AChE were in the range of 8.91 ± 1.65 – 34.02 ± 5.90 nM .Applications De Recherche Scientifique
Antiproliferative Activities
- Synthesis and Antiproliferative Activities : Pyrazole-sulfonamide derivatives, closely related to the compound , have shown promise in antiproliferative activities. These derivatives have been tested against HeLa and C6 cell lines, displaying cell-selective effects, particularly against rat brain tumor cells (C6). Some derivatives demonstrated broad-spectrum antitumor activity, comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Novel 1,2,4-triazole derivatives, which are structurally related to the compound, have been synthesized and evaluated for antibacterial and antifungal activities. These compounds have shown biological activity, determined using the Minimum Inhibition Concentration method (Mange et al., 2013).
Inhibitory Properties in Medicinal Chemistry
- Carbonic Anhydrase Inhibitors : Sulfonamide derivatives, including those structurally similar to the given compound, have been synthesized and investigated as inhibitors of carbonic anhydrase, an enzyme significant in various physiological functions. These compounds have shown inhibitory activity against different human carbonic anhydrase isoforms, with potential implications in treating diseases like glaucoma and certain types of cancer (Ulus et al., 2013).
Polymer Science
- Polymerization : The compound's related benzene-carboxamide derivatives have been utilized in chain-growth polycondensation to synthesize polymers with defined molecular weight and low polydispersity. This application is crucial in creating well-defined polymers for various industrial and scientific purposes (Yokozawa et al., 2002).
Nanofiltration Membranes
- Nanofiltration Membranes : Sulfonated aromatic diamine monomers, which are chemically akin to the compound , have been synthesized and used in creating thin-film composite nanofiltration membranes. These membranes have shown improved water flux and dye rejection, indicating potential applications in water treatment and purification processes (Liu et al., 2012).
Molecular Receptors
- Molecular Receptors for Amino Acids : A receptor combining a 1,3-ketoenol system with two pyridine molecules, similar in structure to the compound, has been developed for zwitterionic phenylalanine association. This demonstrates the potential of such compounds in biochemical applications, including drug development and molecular recognition (Herrero et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-26(16-7-3-2-4-8-16)32(29,30)17-13-11-15(12-14-17)23(28)25-20-18-9-5-6-10-19(18)31-21(20)22(24)27/h2-14H,1H3,(H2,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCOJWDNGNGTCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2374726.png)
![N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2374728.png)

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride](/img/structure/B2374730.png)
![N-(2,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374732.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2374733.png)

![2-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2374736.png)




![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2374748.png)
